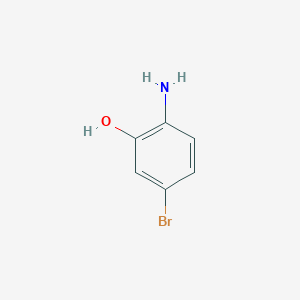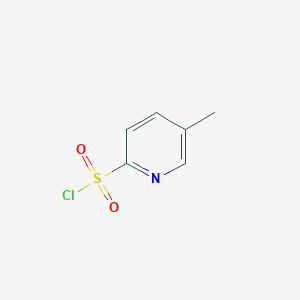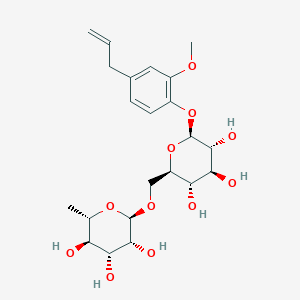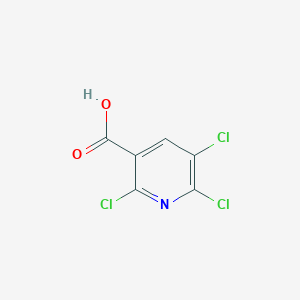
1-Methyl-2-(trifluoromethyl)benzimidazole
Overview
Description
1-Methyl-2-(trifluoromethyl)benzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its extensive range of therapeutic applications. The presence of a trifluoromethyl group at the second position and a methyl group at the first position of the benzimidazole ring imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
1-Methyl-2-(trifluoromethyl)benzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects
Mode of Action
Benzimidazole derivatives typically interact with their targets through various mechanisms, depending on the specific functional groups present on the benzimidazole core . For instance, some benzimidazole derivatives have been found to inhibit tubulin polymerization in parasitic worms, leading to their death .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways depending on their specific targets . For instance, benzimidazoles that target tubulin disrupt microtubule formation, affecting cell division and other cellular processes .
Pharmacokinetics
The molecular weight of this compound is 2001605 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Given the wide range of pharmacological activities exhibited by benzimidazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been extensively studied for their interactions with various biomolecules . The presence of a trifluoromethyl group could potentially influence these interactions, but specific enzymes, proteins, or other biomolecules that 1-Methyl-2-(trifluoromethyl)benzimidazole interacts with are not currently known .
Cellular Effects
Some benzimidazole derivatives have shown potential anticancer activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines
Molecular Mechanism
The reaction of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents
Temporal Effects in Laboratory Settings
It has a melting point of 95-96°C , suggesting it is stable under normal laboratory conditions. Long-term effects on cellular function observed in in vitro or in vivo studies are not currently known.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(trifluoromethyl)benzimidazole can be synthesized through various methods. One common method involves the reaction of 2-acetylaniline with trifluoroacetaldehyde. The reaction proceeds through nucleophilic addition followed by cyclization to form the benzimidazole ring . Another method involves the condensation of ortho-phenylenediamine with trifluoroacetaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and cost-effective synthetic routes. The use of catalysts, such as sulfamic acid-functionalized silica-coated magnetic nanoparticles, has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-Methyl-2-(trifluoromethyl)benzimidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Trifluoromethylbenzimidazole: Similar in structure but lacks the methyl group at the first position.
1-Methylbenzimidazole: Similar but lacks the trifluoromethyl group at the second position.
2-Methylbenzimidazole: Similar but lacks the trifluoromethyl group and has a methyl group at the second position.
Uniqueness: 1-Methyl-2-(trifluoromethyl)benzimidazole is unique due to the presence of both the trifluoromethyl and methyl groups, which impart distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential therapeutic applications .
Properties
IUPAC Name |
1-methyl-2-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-14-7-5-3-2-4-6(7)13-8(14)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKYRNSRLGCTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334490 | |
| Record name | 1-methyl-2-(trifluoromethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384-46-3 | |
| Record name | 1-methyl-2-(trifluoromethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)



![2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B182762.png)



![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)


![Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate](/img/structure/B182773.png)

